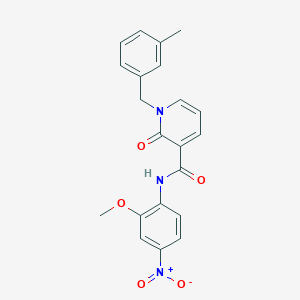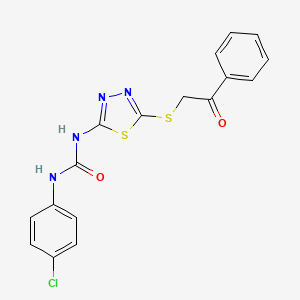![molecular formula C5H5N3S B2815897 6-Methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 37654-77-6](/img/structure/B2815897.png)
6-Methylimidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 37654-77-6 . It has a molecular weight of 139.18 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 . The InChI key is QMGBTAFRWOYLHS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 61-62 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
6-Methylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives have been extensively studied in chemical synthesis. Researchers have developed various synthesis methods for its derivatives, which are of interest due to their potential biological activities. For instance, the synthesis of a series of 6-carbethoxy-, 6-carbethoxy-methyl-, and 5-carbethoxy-6-methylimidazo[2,1-b]-1,3,4-thiadiazoles was accomplished, providing insights into the chemical properties and potential applications of these compounds (Abignente et al., 1985). Furthermore, the synthesis of imidazo[2,1-b]thiazole and imidazo[2,l-b][l,3,4]thiadiazole derivatives related to known antiulcer agents has been reported, showcasing the chemical diversity of this compound family (Andreani et al., 2000).
Antimicrobial and Antitubercular Activities
Several studies have focused on the antimicrobial and antitubercular activities of this compound derivatives. A study reported the one-pot synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and their antitubercular activity against Mycobacterium tuberculosis, highlighting the potential therapeutic applications of these compounds (Ramprasad et al., 2016). Additionally, the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives were studied, with several compounds showing potent anti-tubercular activity (Ramprasad et al., 2015).
Anticancer Potential
The anticancer potential of this compound derivatives has also been a subject of research. A study on the synthesis and preliminary cytotoxicity of novel 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles revealed cytotoxic effects against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Choodamani et al., 2021).
Antioxidant Properties
The antioxidant properties of these compounds have been explored, with some studies showing significant antioxidant activity. This indicates the potential use of these compounds in addressing oxidative stress-related conditions (Sunil et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, leading to significant cytotoxic effects .
Mode of Action
This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the depolarization of the mitochondrial membrane and activation of multicaspases . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and death. Specifically, it triggers the mitochondrial pathway of apoptosis, leading to cell death . This involves the depolarization of the mitochondrial membrane and activation of multicaspases, which are key players in the execution-phase of cell apoptosis .
Pharmacokinetics
It has been found that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates . This suggests that the compound may be bioactivated to reactive species .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting their proliferation . Among the tested compounds, one derivative (referred to as 3j) exhibited particularly potent cytotoxic activity on MCF-7 cells .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have cytotoxic activity on certain cancer cells
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
6-methylimidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBTAFRWOYLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)SC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37654-77-6 |
Source


|
| Record name | 6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)



![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)


